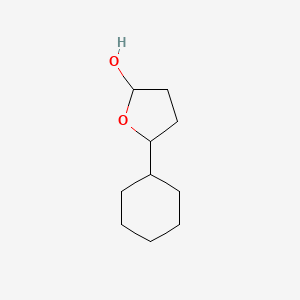
2-Cyclopenten-1-one, 3-bromo-
Descripción general
Descripción
“2-Cyclopenten-1-one, 3-bromo-” is an organic compound with the molecular formula C5H5BrO . It is a derivative of 2-Cyclopenten-1-one, which is an enone and an alicyclic ketone .
Synthesis Analysis
2-Cyclopentenones can be synthesized in a number of ways. One of the routes involves elimination of α-bromo-cyclopentanone using lithium carbonate . Another method involves the conjugate addition of organocopper nucleophiles, Michael reaction with silyl enol ethers, and siloxanes .Molecular Structure Analysis
The molecular structure of “2-Cyclopenten-1-one, 3-bromo-” consists of a five-membered ring with a bromine atom attached to the third carbon and a ketone functional group on the second carbon .Chemical Reactions Analysis
As an enone, 2-cyclopentenone undergoes the typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . Cyclopentenone also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopenten-1-one, 3-bromo-” include a molecular formula of C5H5BrO, an average mass of 160.997 Da, and a monoisotopic mass of 159.952377 Da .Mecanismo De Acción
Target of Action
2-cyclopenten-1-one, a similar compound, is known to interact with various biological targets due to its electrophilic nature .
Mode of Action
2-Cyclopenten-1-one, 3-bromo- is an electrophile and can participate in various addition reactions . As an enone, it undergoes typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .
Biochemical Pathways
2-cyclopenten-1-one is known to play a role as a hsp70 inducer , which suggests that it may influence protein folding and stress response pathways.
Pharmacokinetics
The related compound, 2-cyclopenten-1-one, is a liquid at room temperature with a density of 098 g/mL .
Result of Action
The related compound, 2-cyclopenten-1-one, is known to induce hsp70, a heat shock protein . This suggests that it may have a role in stress response and protein homeostasis.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Cyclopenten-1-one, 3-bromo-. For instance, its related compound, 2-Cyclopenten-1-one, has a boiling point of 150 °C and is almost insoluble in water , which could affect its stability and reactivity in different environments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Cyclopenten-1-one, 3-bromo- in lab experiments is its broad range of biological activities. The compound can be used to study the inhibition of various enzymatic pathways and the induction of apoptosis in cancer cells. However, one of the limitations of using 2-Cyclopenten-1-one, 3-bromo- is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
For the study of 2-Cyclopenten-1-one, 3-bromo- include the development of novel synthetic methods and the investigation of its potential applications in the treatment of autoimmune diseases.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 3-bromo- has been widely studied for its potential applications in the field of medicinal chemistry. The compound exhibits a broad range of biological activities, including antibacterial, antifungal, and anticancer properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, 2-Cyclopenten-1-one, 3-bromo- has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Safety and Hazards
The safety data sheet for 2-Cyclopenten-1-one indicates that it is a flammable liquid and vapor, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-bromocyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c6-4-1-2-5(7)3-4/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLILNCISGMCZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339551 | |
| Record name | 2-Cyclopenten-1-one, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51865-32-8 | |
| Record name | 2-Cyclopenten-1-one, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




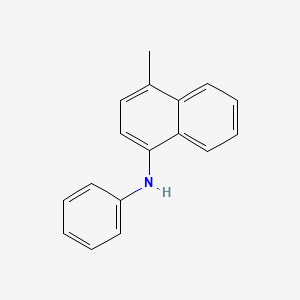
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B3269840.png)
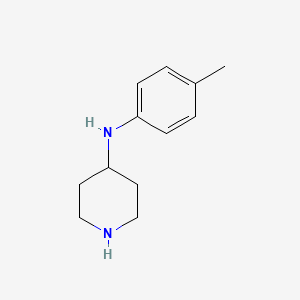
![2-[(4-Bromobenzyl)thio]ethanol](/img/structure/B3269880.png)
![4-(tert-butyl)-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B3269883.png)
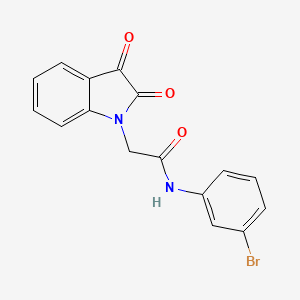
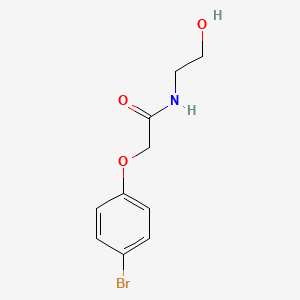
![[(4-Iodophenyl)methyl]hydrazine](/img/structure/B3269906.png)



